![molecular formula C9H17Cl2N3O B2658922 6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride CAS No. 2503206-20-8](/img/structure/B2658922.png)
6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride
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Description
6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Properties
The hexahydro-imidazo-oxadiazecine scaffold has been investigated for its antimicrobial activity. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacteria, fungi, and other pathogens. These derivatives may serve as promising leads for novel antimicrobial agents .
Anti-Inflammatory Effects
Studies suggest that certain derivatives of 6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine exhibit anti-inflammatory properties. These compounds could potentially modulate inflammatory pathways and contribute to the development of anti-inflammatory drugs .
Antiviral Activity
The pyrrolopyrazine scaffold has been explored for its antiviral potential. Researchers have investigated derivatives of this compound as inhibitors of viral replication. These efforts aim to combat viral infections, including those caused by RNA and DNA viruses .
Antioxidant Properties
Certain pyrrolopyrazine derivatives have demonstrated antioxidant activity. These compounds may protect cells from oxidative stress and contribute to overall health. Understanding their mechanisms of action could lead to novel antioxidant therapies .
Antitumor Effects
Pyrrolopyrazine derivatives have shown promise as antitumor agents. Their ability to inhibit kinases and interfere with cancer cell signaling pathways makes them attractive candidates for cancer therapy. Further research is needed to elucidate their precise mechanisms and optimize their efficacy .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of this scaffold, exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling, and their dysregulation is associated with various diseases, including cancer. These derivatives could serve as valuable tools for understanding kinase function and developing targeted therapies .
properties
IUPAC Name |
6,8,9,10,11,12-hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-10-4-7-13-8-6-12-5-3-11-9(1)12;;/h3,5,10H,1-2,4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEXXZYAZNIHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCN2C1=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride |
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